Methyl-4-(3-(Dibutylamino)propoxy)benzoat
Übersicht
Beschreibung
Methyl 4-(3-(dibutylamino)propoxy)benzoate is a chemical compound with the molecular formula C19H31NO3 and a molecular weight of 321.45 g/mol . It is known for its role as an intermediate in the synthesis of dronedarone, a medication used to treat cardiac arrhythmias. The compound is characterized by its ester functional group and the presence of a dibutylamino group attached to a propoxy chain.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3-(dibutylamino)propoxy)benzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme interactions.
Medicine: As an intermediate in drug synthesis, it plays a crucial role in the development of medications for treating cardiac arrhythmias.
Vorbereitungsmethoden
The synthesis of Methyl 4-(3-(dibutylamino)propoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and dibutylamine.
Esterification: The 4-hydroxybenzoic acid is esterified with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 4-(3-(dibutylamino)propoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures.
Wirkmechanismus
The mechanism of action of Methyl 4-(3-(dibutylamino)propoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. In the context of its role as a dronedarone intermediate, it contributes to the modulation of ion channels in cardiac cells, thereby affecting the electrical activity of the heart and helping to maintain normal rhythm.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(3-(dibutylamino)propoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3-(diethylamino)propoxy)benzoate: This compound has a diethylamino group instead of a dibutylamino group, which may affect its reactivity and biological activity.
Methyl 4-(3-(dimethylamino)propoxy)benzoate: The presence of a dimethylamino group makes this compound more hydrophilic and may alter its pharmacokinetic properties.
Methyl 4-(3-(dipropylamino)propoxy)benzoate: The dipropylamino group provides different steric and electronic effects compared to the dibutylamino group.
The uniqueness of Methyl 4-(3-(dibutylamino)propoxy)benzoate lies in its specific structural features that make it an effective intermediate in the synthesis of dronedarone, contributing to its pharmacological properties.
Eigenschaften
IUPAC Name |
methyl 4-[3-(dibutylamino)propoxy]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3/c1-4-6-13-20(14-7-5-2)15-8-16-23-18-11-9-17(10-12-18)19(21)22-3/h9-12H,4-8,13-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPWAAYOCNWIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431534 | |
Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437651-42-8 | |
Record name | Methyl 4-[3-(dibutylamino)propoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.